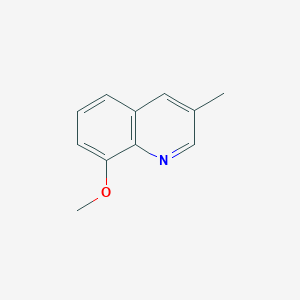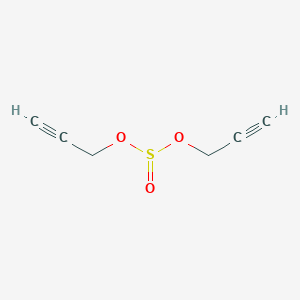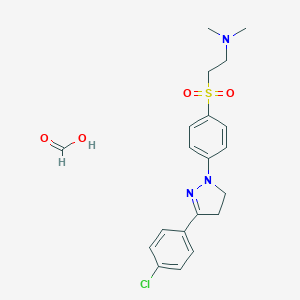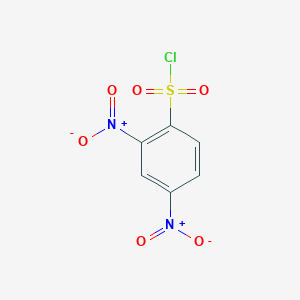
8-甲氧基-3-甲基喹啉
描述
8-Methoxy-3-methylquinoline is a chemical compound with the molecular formula C11H11NO . It is a derivative of quinoline, which is a heterocyclic aromatic compound .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 8-Methoxy-3-methylquinoline, is often achieved through the methylation of quinoline with methanol in the presence of various zeolites in a fixed-bed reactor . There are also other synthesis protocols reported in the literature for the construction of this scaffold .Molecular Structure Analysis
The molecular structure of 8-Methoxy-3-methylquinoline consists of a benzene ring fused with a pyridine moiety . The molecular weight is 173.21100 .Chemical Reactions Analysis
Quinoline and its derivatives have been the subject of numerous studies due to their versatile applications in industrial and synthetic organic chemistry . They are involved in various chemical reactions, including iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, copper-catalyzed transformations of heterocyclic N-oxides, and oxidative dehydrogenation of tetrahydroquinolines .科学研究应用
Medicinal Chemistry: Drug Discovery and Development
8-Methoxy-3-methylquinoline: is a significant scaffold in medicinal chemistry due to its structural similarity to quinoline, which is a core structure in many pharmacologically active compounds . Its derivatives have been explored for various therapeutic applications, including:
- Anticancer : Quinoline derivatives exhibit potential anticancer properties by interfering with cellular signaling pathways .
- Antioxidant : These compounds can act as free radical scavengers, protecting cells from oxidative stress .
- Anti-inflammatory : The anti-inflammatory activity is beneficial in treating conditions like arthritis and other inflammatory diseases .
Synthetic Organic Chemistry: Building Blocks
In synthetic organic chemistry, 8-Methoxy-3-methylquinoline serves as a versatile building block. It can undergo various chemical reactions, such as:
- Nucleophilic Substitution : To introduce different functional groups, enhancing the molecule’s reactivity .
- Electrophilic Substitution : To modify the ring system, allowing for the synthesis of complex molecules .
Industrial Chemistry: Material Synthesis
Quinoline compounds are used in the synthesis of materials with specific properties. For instance, 8-Methoxy-3-methylquinoline could be used in:
- Dye Manufacturing : As intermediates in the synthesis of dyes and pigments due to their chromophoric properties .
- Corrosion Inhibitors : In the formulation of corrosion inhibitors for metal protection .
Environmental Chemistry: Green Chemistry Applications
The compound’s derivatives can be synthesized using green chemistry approaches, minimizing environmental impact. Applications include:
- Catalysis : As ligands in catalytic systems that are more environmentally benign .
- Solvent-Free Reactions : In reactions that do not require harmful solvents, reducing waste and hazards .
Pharmacology: Biological Activity Screening
8-Methoxy-3-methylquinoline: derivatives are screened for a wide range of biological activities, such as:
- Antimicrobial : Against various bacterial and fungal pathogens .
- Antituberculosis : Potential treatments for tuberculosis due to their activity against mycobacteria .
Analytical Chemistry: Chromatographic Studies
In analytical chemistry, 8-Methoxy-3-methylquinoline can be used as:
属性
IUPAC Name |
8-methoxy-3-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-6-9-4-3-5-10(13-2)11(9)12-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEAUNIJRGMLRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)OC)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![[[(1,1-Dimethylpent-4-en-2-ynyl)oxy]methyl]oxirane](/img/structure/B156150.png)
